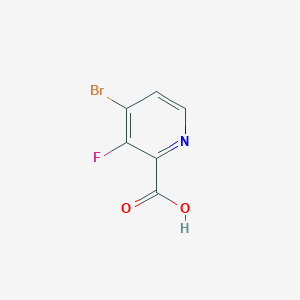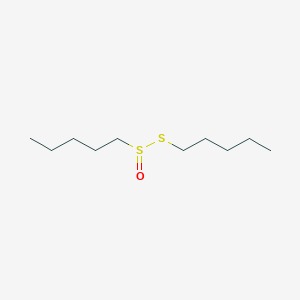
S-pentyl pentane-1-sulfinothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-pentyl pentane-1-sulfinothioate is an organosulfur compound with the molecular formula C10H22OS2 It is a member of the sulfinothioate family, which are compounds containing a sulfinothioate functional group (R-S(O)-S-R’)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
S-pentyl pentane-1-sulfinothioate can be synthesized through the oxidation of disulfides to thiolsulfinates. One method involves the use of hydrogen peroxide and a cyclic seleninate ester catalyst . The reaction typically proceeds under mild conditions, making it suitable for the preparation of thiolsulfinates from a variety of disulfides.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
S-pentyl pentane-1-sulfinothioate undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to form sulfonates.
Reduction: It can be reduced back to disulfides or thiols.
Substitution: The sulfinothioate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can react with the sulfinothioate group under appropriate conditions.
Major Products Formed
Oxidation: Sulfonates.
Reduction: Disulfides or thiols.
Substitution: Various substituted sulfinothioates depending on the nucleophile used.
Applications De Recherche Scientifique
S-pentyl pentane-1-sulfinothioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organosulfur compounds.
Biology: It can be used to study the effects of sulfinothioates on biological systems, including their potential as antioxidants.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of S-pentyl pentane-1-sulfinothioate involves its ability to undergo redox reactions. The sulfinothioate group can act as both an oxidizing and reducing agent, depending on the reaction conditions. This dual functionality allows it to interact with various molecular targets and pathways, making it a versatile compound in chemical and biological research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- S-methyl methanesulfinothioate
- S-ethyl ethanesulfinothioate
- S-propyl propanesulfinothioate
Uniqueness
S-pentyl pentane-1-sulfinothioate is unique due to its longer carbon chain, which can influence its physical properties and reactivity. This makes it distinct from other sulfinothioates with shorter carbon chains, potentially offering different applications and benefits in various fields.
Propriétés
Numéro CAS |
84549-06-4 |
|---|---|
Formule moléculaire |
C10H22OS2 |
Poids moléculaire |
222.4 g/mol |
Nom IUPAC |
1-pentylsulfinylsulfanylpentane |
InChI |
InChI=1S/C10H22OS2/c1-3-5-7-9-12-13(11)10-8-6-4-2/h3-10H2,1-2H3 |
Clé InChI |
UXGUHQNYRZMSQI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCSS(=O)CCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


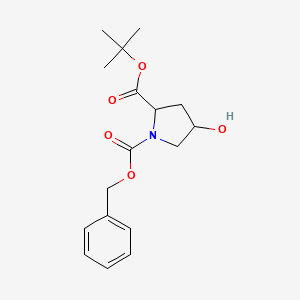
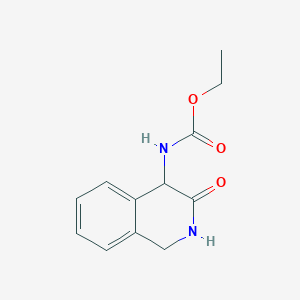
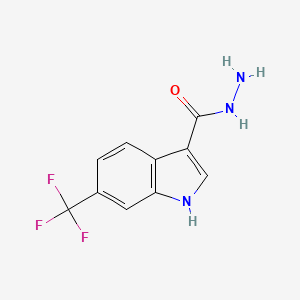
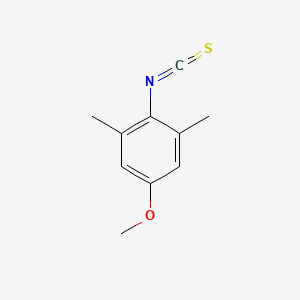
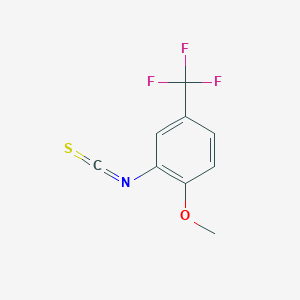
![(S)-1-[2-Bromo-5-(trifluoromethyl)phenyl]-1,3-propanediol](/img/structure/B13681200.png)
![(6-Bromobenzo[c]isoxazol-3-yl)methanol](/img/structure/B13681201.png)
![(1R,2S,5S)-rel-Bicyclo[3.1.0]hexan-2-ol](/img/structure/B13681207.png)
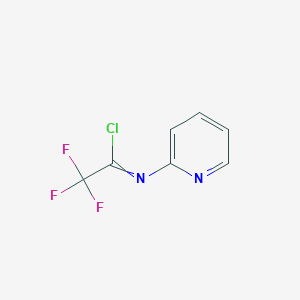
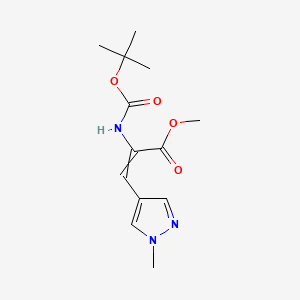
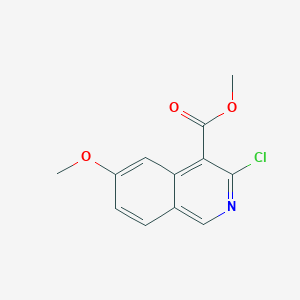
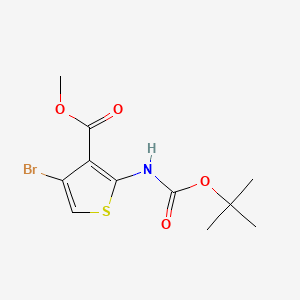
![5-Chloro-8-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13681234.png)
